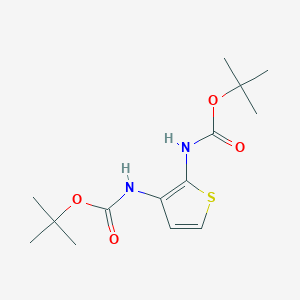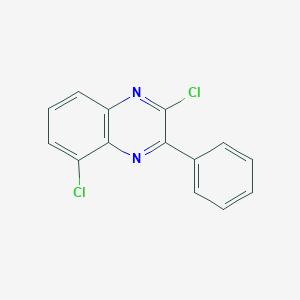
2,5-Dichloro-3-phenylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-3-phenylquinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoxaline core with two chlorine atoms at positions 2 and 5, and a phenyl group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3-phenylquinoxaline typically involves the condensation of 2,5-dichloroaniline with benzil in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-phenylquinoxaline undergoes various chemical reactions, including:
Substitution: The chlorine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent such as dichloromethane.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dichloro-3-phenylquinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-phenylquinoxaline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The compound can also induce oxidative stress in cells, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroquinoxaline: Similar structure but with chlorine atoms at positions 2 and 3.
3-Phenylquinoxaline: Lacks the chlorine atoms but has a phenyl group at position 3.
2,5-Dichloroquinoxaline: Similar structure but without the phenyl group.
Uniqueness
2,5-Dichloro-3-phenylquinoxaline is unique due to the presence of both chlorine atoms and a phenyl group, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C14H8Cl2N2 |
|---|---|
Molecular Weight |
275.1 g/mol |
IUPAC Name |
2,5-dichloro-3-phenylquinoxaline |
InChI |
InChI=1S/C14H8Cl2N2/c15-10-7-4-8-11-13(10)18-12(14(16)17-11)9-5-2-1-3-6-9/h1-8H |
InChI Key |
CQUSBAWFMIGUNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)N=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13663532.png)
dimethylsilane](/img/structure/B13663534.png)
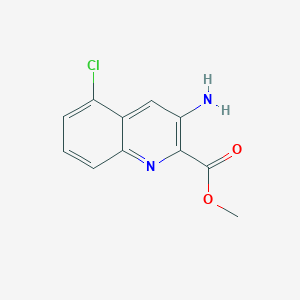


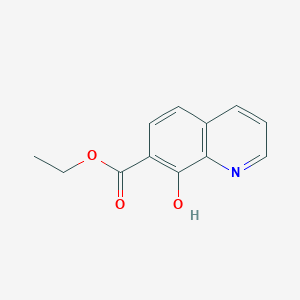
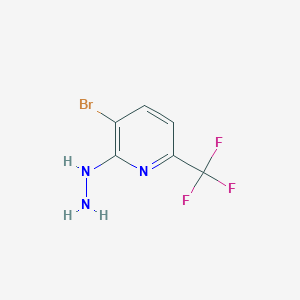
![Methyl (R)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]-3-hydroxypropanoate](/img/structure/B13663567.png)
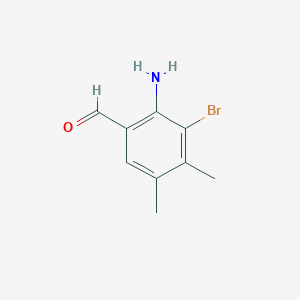
![2-Ethyl-6,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13663578.png)

![6-Fluoro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13663616.png)
